Tetradecane

Description

Nomenclature and Isomerism of n-Tetradecane in Complex Systems

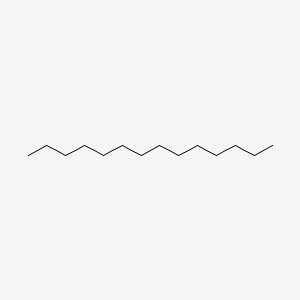

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is simply tetradecane (B157292) . nih.govlibretexts.org The prefix "n-" (for normal) is often used to specify the straight-chain isomer, CH₃(CH₂)₁₂CH₃, distinguishing it from its numerous branched-chain isomers. libretexts.org This distinction is important as physical properties can vary significantly between straight-chain and branched-chain alkanes. libretexts.org

This compound is notable for its vast number of structural isomers, which are molecules that have the same chemical formula but different structural arrangements. There are 1,858 structural isomers of this compound. wikipedia.org These isomers are systematically named based on their longest carbon chain (backbone), such as those with a tridecane (B166401) or dodecane (B42187) backbone, and the position of attached alkyl groups. wikipedia.org

Examples of Isomer Classification wikipedia.org

With a tridecane (13-carbon) backbone: e.g., 2-methyltridecane, 3-methyltridecane.

With a dodecane (12-carbon) backbone: e.g., 2,2-dimethyldodecane, 3-ethyldodecane.

With an undecane (B72203) (11-carbon) backbone: e.g., 2,3,4-trimethylundecane, 4-ethyl-5-methylundecane.

Relevance of n-Tetradecane as a Model Hydrocarbon in Scientific Investigations

N-tetradecane's well-documented and stable characteristics make it an ideal model hydrocarbon for a wide range of scientific studies. Researchers utilize it as a simplified surrogate to understand the behavior of more complex mixtures, such as fossil fuels, and in the development of new materials. ontosight.ai

Key research applications include:

Combustion and Fuel Science: As a typical heavy n-alkane component in diesel and jet fuels, n-tetradecane is extensively used as a surrogate fuel in combustion research. researchgate.netacs.orgmdpi.com Studying its pyrolysis (thermal decomposition) and oxidation provides fundamental insights into the combustion chemistry of transportation fuels, which is critical for developing more efficient engines and reducing pollutant emissions. researchgate.netacs.org

Phase Change Materials (PCMs): N-tetradecane is a significant organic PCM due to its suitable melting point (around 5.5°C) and high latent heat of fusion. iitram.ac.inmdpi.com These properties allow it to store and release large amounts of thermal energy during its phase transition. This makes it valuable for thermal energy storage applications, such as maintaining temperature in cold chain logistics for vaccines and food, and improving the freeze-thaw resistance of concrete. iitram.ac.insigmaaldrich.comresearchgate.net

Biological and Chemical Systems: In biological research, this compound serves as a model compound for studying lipid membranes and protein-lipid interactions. ontosight.ai Its predictable behavior helps in understanding the fundamental interactions within biological systems.

Nanofluid Technology: Recent studies have explored the use of n-tetradecane in nanofluids to enhance heat transfer properties, which has implications for developing more efficient cooling and heating systems. sigmaaldrich.com

Table 1: Selected Physical and Chemical Properties of n-Tetradecane

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₃₀ wikipedia.org |

| Molar Mass | 198.39 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.762 g/mL at 20°C wikipedia.org |

| Melting Point | 5.5 to 6 °C wikipedia.orgontosight.ai |

| Boiling Point | 253.5 °C ontosight.ai |

| Flash Point | 99 to 102 °C wikipedia.orgsigmaaldrich.com |

| Autoignition Temperature | 202 °C sigmaaldrich.com |

| Water Solubility | Very low (<0.0001 g/L) sigmaaldrich.com |

| log Kow (Octanol/Water Partition) | 7.20 nih.gov |

Historical Context of n-Tetradecane Research and Evolving Paradigms

The scientific study of n-tetradecane has evolved significantly over time. Early research, dating back to the mid-20th century, was primarily focused on establishing its fundamental thermodynamic properties. For instance, a notable 1945 study by Prosen and Rossini determined the heats of combustion and formation for paraffin (B1166041) hydrocarbons, including this compound, which provided foundational data for chemical thermodynamics. wikipedia.org

In recent decades, the focus of n-tetradecane research has shifted from basic characterization to complex and innovative applications. The turn of the 21st century and particularly the last several years have seen a surge in studies leveraging n-tetradecane as a model system for advanced technologies. Contemporary research investigates its use in high-performance materials and energy systems. researchgate.netiitram.ac.insigmaaldrich.com For example, recent studies have explored its pyrolysis for developing detailed kinetic models of fuel combustion, its encapsulation in composite materials for thermal energy storage, and its integration into nanofluids. acs.orgiitram.ac.inmdpi.comsigmaaldrich.com This evolution reflects a broader paradigm shift in chemistry toward designing and engineering materials with specific, high-value functionalities.

Table 2: Evolution of n-Tetradecane Research Applications

| Era | Research Focus | Key Findings and Applications |

|---|---|---|

| Mid-20th Century | Foundational Thermodynamics | Determination of fundamental properties like heat of combustion and formation. wikipedia.org |

| Late 20th/Early 21st Century | Fuel & Combustion Modeling | Use as a surrogate for diesel and jet fuel to understand ignition and emission characteristics. researchgate.netresearchgate.net |

| Modern (Post-2020) | Advanced Materials & Energy | Development of Phase Change Materials (PCMs) for thermal management in logistics and construction. iitram.ac.insigmaaldrich.com Application in nanofluids for enhanced heat transfer. sigmaaldrich.com Detailed kinetic modeling for next-generation fuel development. acs.org |

Table of Compound Names Mentioned

| Compound Name |

|---|

| n-Butane |

| Decalin |

| Dodecane |

| Ethane |

| Ethanol |

| Heptane |

| Hexadecane (B31444) |

| Hexane |

| Isobutane |

| Isododecane |

| Isooctane |

| Methane |

| Methylcyclohexane |

| n-teradecanoic acid |

| Nonane |

| Palmitic acid |

| Pentadecane |

| Pentane |

| Propane |

| This compound |

| Toluene |

| Tridecane |

Structure

3D Structure

Properties

IUPAC Name |

tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHCVCJVXZWKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027267, DTXSID101022622 | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

629-59-4, 74664-93-0, 90622-46-1 | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Tetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074664930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090622461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkanes, C14-30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03LY784Y58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42.6 °F (NTP, 1992), 5.87 °C | |

| Record name | N-TETRADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetradecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5728 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Strategies for N Tetradecane and Its Analogues

Novel Synthetic Routes to n-Tetradecane and Substituted Tetradecanes

While n-tetradecane is primarily obtained through the fractional distillation of petroleum, specialized synthetic routes are crucial for producing complex, substituted tetradecane (B157292) analogues that are not naturally available. These methods often prioritize efficiency, selectivity, and the ability to construct intricate molecular architectures.

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained prominence for its efficiency in creating complex molecules. ajol.info This approach avoids lengthy separation processes and the purification of intermediate compounds, leading to higher yields and reduced waste. ajol.info Such methodologies are versatile, with multicomponent reactions (MCRs) allowing for the assembly of three or more starting materials in a single operation. ajol.info

An example of a streamlined approach to a complex this compound scaffold is the two-step synthesis of heptacyclo[6.6.0.0²,⁶.0³,¹³.0⁴,¹¹.0⁵,⁹.0¹⁰,¹⁴]this compound (HCTD). d-nb.info The process begins with a rhodium-catalyzed homo-Diels-Alder dimerization of norbornadiene, which is then treated with acid to induce a rearrangement, yielding the final cage structure. d-nb.info While this is a two-step process, the direct conversion of the initial dimers into the final product via acid treatment without isolation showcases the principles of synthetic efficiency. d-nb.info The development of one-pot reductive alkoxyamination, which combines carbonyl compounds with alkoxyamines and a 2-picoline-borane complex, further illustrates how sequential reactions can be telescoped to produce complex amine derivatives in good yields. clockss.org These methodologies, though not always applied directly to linear this compound, represent powerful strategies for the efficient synthesis of its complex and substituted derivatives. ajol.infoclockss.org

Catalysis is fundamental to the synthesis and functionalization of hydrocarbons. In the context of complex tetradecanes, rhodium catalysts bearing a dicationic ancillary ligand have been used to facilitate the homo-Diels-Alder cyclization of norbornadiene, a key step in forming the HCTD cage structure. d-nb.info This catalyst is crucial for activating the π-system and preventing the formation of undesired trans-dimerization products. d-nb.info

Beyond synthesis, catalytic pathways are vital for modifying the n-tetradecane backbone. The catalytic partial oxidation of n-tetradecane on rhodium (Rh) and strontium (Sr) substituted pyrochlore (B1171951) catalysts has been investigated as a means to convert it into valuable chemicals. nwu.ac.za Furthermore, hydroisomerization over catalysts like Pt/SAPO-11 is a known pathway for modifying n-tetradecane. acs.org The interaction between the active metal and the support material can significantly influence catalytic performance, with specific sites at the metal-support interface sometimes leading to exceptionally high reactivity. nwu.ac.za

Derivatization and Functionalization of the this compound Backbone

The inert nature of the n-tetradecane backbone makes it an ideal core material for applications where its physical properties, such as latent heat of fusion, can be exploited. Functionalization is often achieved by encapsulating the alkane within a functional shell, creating a core-shell structure with combined properties.

N-tetradecane is a promising phase change material (PCM) for cold energy storage due to its suitable phase transition point (5–9 °C) and high latent heat. acs.org However, its practical application is hindered by leakage during the solid-liquid phase transition. acs.org To overcome this, n-tetradecane is microencapsulated, where it serves as the core material inside a solid shell. mdpi.comnih.gov This technique not only prevents leakage but can also enhance thermal conductivity and stability. acs.orgnih.gov

Various shell materials have been developed, including polymers and inorganic compounds. nih.gov For instance, n-tetradecane has been encapsulated within a polyurethane shell via interfacial polymerization for use in anti-icing coatings. mdpi.com In another approach, an inorganic calcium carbonate (CaCO₃) shell has been used, which offers high thermal conductivity and nonflammability. nih.govresearchgate.net The resulting microencapsulated phase change materials (MEPCMs) are typically spherical particles ranging from 1 to 1000 μm in diameter. nih.gov

Self-assembly is a facile method for preparing core-shell microcapsules, particularly those with an inorganic shell like calcium carbonate. researchgate.netresearchgate.net The typical process involves creating an oil-in-water (O/W) emulsion where the oil phase (n-tetradecane) is dispersed as fine droplets in an aqueous solution containing surfactants. sci-hub.se The shell material is then formed by introducing precursor solutions into the emulsion. sci-hub.se

For the synthesis of n-tetradecane@CaCO₃ microcapsules, an emulsion of n-tetradecane in water is stabilized by surfactants. sci-hub.se Aqueous solutions of calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃) are then added sequentially. sci-hub.se The Ca²⁺ and CO₃²⁻ ions react at the surface of the n-tetradecane micelles, precipitating a solid CaCO₃ shell around the oil core. researchgate.netrsc.org This process is considered a feasible but challenging encapsulation technique due to the rapid precipitation rate of calcium carbonate in an O/W emulsion system. researchgate.net The resulting white powder is then washed and dried to yield the final microcapsules. sci-hub.se

The properties of the final microcapsules are highly dependent on the conditions of the self-assembly process, particularly the surfactants used. researchgate.net The use of mixed surfactant templates, such as sodium dodecyl sulfate (B86663) (SDS) and alkylphenol polyoxyethylene ether (OP-10), has been shown to be effective in synthesizing n-tetradecane@CaCO₃ MEPCMs. researchgate.netrsc.orgacs.org

In this system, SDS acts as an anionic surfactant, while OP-10 is a nonionic emulsifier. rsc.org The OP-10 increases the stability of the emulsion, leading to smaller particle sizes for the MEPCMs. rsc.org The SDS plays a crucial role in the shell formation; a complexation between the Ca²⁺ ions and the sulfate (SO₄²⁻) head of the SDS molecules leads to a high concentration of Ca²⁺ ions self-assembling on the surface of the n-tetradecane micelles. rsc.org This facilitates the formation of a compact CaCO₃ shell, which is typically a mixture of vaterite and calcite crystal phases. researchgate.netacs.org

The mass ratios of the core/shell materials and the SDS/OP-10 surfactants significantly impact the morphology and thermal properties of the microcapsules. Research has shown that an optimal balance is required to achieve both high encapsulation efficiency and good structural integrity. acs.org For example, while a higher core/shell ratio increases the latent heat, it may result in incomplete encapsulation if there are insufficient shell-forming ions at the micelle surface. acs.org A 1:1 mass ratio of SDS to OP-10 and a 50:50 core-to-shell mass ratio have been identified as effective conditions for producing nearly spherical n-tetradecane@CaCO₃ microcapsules with good thermal performance. researchgate.net

Table 1: Effect of Core/Shell and Surfactant Ratios on n-tetradecane@CaCO₃ Microcapsules

| Parameter | Ratio | Observation | Resulting Property | Citation |

|---|---|---|---|---|

| Core/Shell Mass Ratio | 70/30 | Insufficient calcium ions for compact encapsulation. | Maximum melting enthalpy (64.09 kJ/kg) but poor shell integrity. | acs.org |

| Core/Shell Mass Ratio | 50/50 | Proper balance for morphology and latent heat. | Smooth, compact surface with a melting enthalpy of 58.54 kJ/kg. | acs.org |

| SDS/OP-10 Mass Ratio | 1:1 | Optimal for self-assembly process. | Achieved an encapsulation efficiency of 25.86%. | researchgate.net |

Preparation of this compound-Based Microencapsulated Phase Change Materials

In-situ Polymerization for Microencapsulated n-Tetradecane Phase Change Materials

Microencapsulation is a key strategy to contain n-tetradecane during its solid-liquid phase transition, preventing leakage and improving handling. In-situ polymerization is a widely employed method for this purpose, where a polymer shell is formed around n-tetradecane droplets dispersed in a continuous phase.

Various polymers have been utilized as shell materials, with urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins being common choices due to their straightforward synthesis and robust properties. nih.gov For instance, microcapsules with a poly(urea-formaldehyde) shell have been synthesized using a two-step in-situ polymerization process, achieving a high encapsulation rate of 85.6% and a phase change enthalpy of 178.1 J/g. researchgate.net The process parameters, such as the mass fraction of the emulsifier (sodium dodecyl sulfate), initial pH, and core-to-shell mass ratio, are critical in determining the morphology and performance of the resulting microcapsules. researchgate.net

In another study, nanocapsules of n-tetradecane with a urea-formaldehyde shell were prepared, resulting in a particle size of about 100 nm. capes.gov.br These nanocapsules demonstrated a high latent heat of fusion of 134.16 kJ/kg with a 60% mass content of n-tetradecane. capes.gov.br The addition of sodium chloride during polymerization was found to enhance the thermal stability of the nanocapsules. capes.gov.br

Researchers have also explored other shell materials. For example, n-tetradecane has been encapsulated within polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), and polyethyl methacrylate (PEMA) shells via in-situ polymerization. researchgate.net Furthermore, inorganic shells like calcium carbonate (CaCO3) have been used, with one study reporting a phase change enthalpy of around 58.4 J/g for n-tetradecane/CaCO3 microcapsules synthesized through in-situ polymerization. researchgate.net

The table below summarizes the findings of various studies on microencapsulated n-tetradecane using in-situ polymerization.

| Shell Material | Core Material | Emulsifier/Modifier | Key Findings |

| Poly(urea-formaldehyde) (PUF) | n-Tetradecane | Sodium dodecyl sulfate (SDS) | Encapsulation rate of 85.6%, phase change enthalpy of 178.1 J/g. researchgate.net |

| Urea-formaldehyde (UF) | n-Tetradecane | Sodium dodecyl sulfate (SDS), Resorcinol | Nanocapsule size of ~100 nm, latent heat of fusion of 134.16 kJ/kg. capes.gov.br |

| Melamine-formaldehyde (MF) | n-Tetradecane | Styrene-maleic anhydride-monomethyl | Decreased capsule size and increased homogeneity at 8000 rpm emulsification speed. researchgate.net |

| Polystyrene (PS), Polymethyl methacrylate (PMMA), Polyethyl methacrylate (PEMA) | n-Tetradecane | Not specified | Successful encapsulation with various polymer shells. researchgate.net |

| Calcium Carbonate (CaCO3) | n-Tetradecane | Not specified | Phase change enthalpy of approximately 58.4 J/g. researchgate.net |

Composite Phase Change Materials with n-Tetradecane and Enhancers

To overcome the inherent low thermal conductivity of n-tetradecane, which limits its efficiency in thermal energy storage systems, researchers have developed composite PCMs by incorporating enhancers. Expanded graphite (B72142) (EG) and novel foam structures are prominent examples of such enhancers.

Expanded Graphite (EG):

Expanded graphite is a highly effective additive due to its porous structure and excellent thermal conductivity. mdpi.com By impregnating n-tetradecane into an EG matrix, the thermal conductivity of the resulting composite can be significantly increased. One study reported an increase in thermal conductivity up to 21.0 W/m·K, which is nearly 100 times that of pure n-tetradecane. mdpi.comresearchgate.net These composites maintain a suitable melting point of around 4°C and exhibit a high melting enthalpy ranging from 132.8 to 189.9 J/g, making them ideal for cold storage applications in air conditioning systems. mdpi.com The density of the EG matrix can be tailored to regulate the thermophysical properties of the composite. mdpi.com

The table below presents data on n-tetradecane/EG composite PCMs.

| EG Density ( kg/m ³) | Maximum n-Tetradecane Loading | Thermal Conductivity (W/m·K) | Melting Enthalpy (J/g) |

| 50 | Not specified | Up to 21.0 | 132.8 - 189.9 |

| 150 | Not specified | Not specified | Not specified |

| 250 | Not specified | Not specified | Not specified |

| 350 | Not specified | Not specified | Not specified |

β-Myrcene Based Foams:

Bio-based foams derived from β-myrcene, a monoterpene, have been synthesized as a support material for n-tetradecane. scispace.comablesci.com These foams, prepared through the copolymerization of β-myrcene with crosslinkers like ethylene (B1197577) glycol dimethacrylate, provide a porous framework for encapsulating n-tetradecane. ablesci.comresearchgate.net The resulting form-stable composite PCMs exhibit good leak tightness and high thermal stability. ablesci.com In one investigation, the highest latent heat measured for a β-myrcene based foam/n-tetradecane composite was 82.14 J/g, with melting and crystallization temperatures of 4.37°C and 1.73°C, respectively. ablesci.comresearchgate.net The morphological and mechanical properties of these foams can be tailored by adjusting the ratio of β-myrcene in the continuous phase of the high internal phase emulsions (HIPEs) used for their synthesis. scispace.com

Synthesis of Novel Bicyclic this compound Structures

Beyond its application in PCMs, the this compound framework is also a building block for more complex molecular architectures. The synthesis of bicyclic and tricyclic systems containing the this compound skeleton has been explored for various chemical applications.

For instance, the synthesis of tricyclo[4.4.4.0]this compound-2,7-dione has been achieved through the reductive alkylation of bicyclo[4.4.0]dec-1-ene-2,7-dione. rsc.org This dione (B5365651) serves as a precursor to other functionalized [4.4.4]propellanes. rsc.org Another example is the synthesis of bicyclo[6.5.1]this compound, which highlights the construction of fused bicycloalkane systems. researchgate.net

In a different area of research, the synthesis of 1,8-diazabicyclo(6.3.3)this compound, a bicyclic amidine, has been reported. ontosight.ai This compound, with its strong basic and nucleophilic properties, finds use as a catalyst in organic reactions such as transesterification and ring-opening polymerization. ontosight.ai Furthermore, the synthesis of complex heterocyclic structures like 2,7,9,14-tetrakis(diethylamino)-3,5,6,10,12,13-hexathia-1,8-diaza-2,4,7,9,11,14-hexaboratricyclo[9.3.0.04,8]this compound demonstrates the versatility of creating intricate molecular frameworks based on a this compound core. rsc.org

Purification and Characterization of Synthesized this compound Compounds

The purification and characterization of synthesized this compound and its derivatives are crucial steps to ensure their suitability for intended applications. Various analytical techniques are employed for this purpose.

For the purification of this compound from mixtures, methods like liquid-liquid extraction have been investigated. For example, the extraction of alcohols from n-tetradecane has been studied using solvents like sulfolane (B150427) and ionic liquids. mdpi.com In the context of bioremediation studies, the degradation products of this compound by fungi are isolated using liquid-liquid extraction and subsequently analyzed. mdpi.com

Characterization of this compound-based materials involves a suite of analytical methods. For microencapsulated PCMs, Scanning Electron Microscopy (SEM) is used to observe the morphology and size of the capsules. capes.gov.brresearchgate.net Fourier Transform Infrared Spectroscopy (FTIR) confirms the chemical composition and the successful encapsulation of n-tetradecane within the shell material. researchgate.net Differential Scanning Calorimetry (DSC) is essential for determining the thermal properties, such as melting and crystallization temperatures and latent heat of fusion. capes.gov.brresearchgate.net Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the microcapsules. capes.gov.br

In the case of more complex synthesized molecules, such as the oxidation products of n-tetradecane, Thin-Layer Chromatography (TLC) is used for the initial separation and detection of intermediate compounds. asm.org Gas-Liquid Chromatography (GLC) and Infrared Spectroscopy are then used for the identification and structural elucidation of the purified compounds. asm.org For bicyclic structures, X-ray crystallography provides definitive structural information. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Techniques for N Tetradecane Analysis

Application of Advanced Mass Spectrometry in Elucidating n-Tetradecane Fragmentation and Evaporation Behaviors

Advanced mass spectrometry techniques have been instrumental in providing a detailed understanding of the complex fragmentation and evaporation processes of n-tetradecane at the molecular level.

Cryo-atom probe tomography (cryo-APT) has emerged as a powerful technique for the three-dimensional analysis of materials at the nanoscale. oaepublish.com By analyzing frozen n-tetradecane, cryo-APT provides insights into the spatial distribution of atoms and molecules. oaepublish.com This method has been used to investigate the fundamental evaporation and fragmentation behavior of simple alkane chains. cambridge.org

In a typical cryo-APT analysis of n-tetradecane, the sample is quench-frozen and subjected to a high electric field, causing field evaporation. oup.com The resulting ions are then analyzed by a mass spectrometer. oup.com Studies have revealed a complex evaporation and fragmentation behavior for n-tetradecane, with the detection of a wide range of molecular fragments. oup.comresearchgate.net Despite this complexity, a significant portion of the detected signals, approximately 73%, corresponds to the intact ionized n-tetradecane molecule. oup.com

The technique has also enabled the observation of various dissociation pathways of larger molecules in an excited state and their subsequent decay in low-field regions as they travel toward the detector. cambridge.orgoup.com This detailed analysis of fragmentation patterns is crucial for interpreting the complex mass spectra obtained from organic and biological materials. crc1333.de

The mass spectra of n-tetradecane obtained through techniques like cryo-APT are characterized by a multitude of peaks corresponding to various alkane-related molecular fragments. oup.comresearchgate.net In one study, a total of 92 distinct peaks were identified and assigned to combinations of CₓHᵧ. oup.comresearchgate.net

The fragmentation pattern exhibits variations depending on the size of the fragment. For smaller fragments (C1 to C3), the most prominent peaks correspond to alkyl chains that have lost one hydrogen atom (CₙH₂ₙ₊₁⁺). oup.com In the C4 to C7 range, the dominant fragments are those that have lost two hydrogen atoms. oup.com For larger fragments, from C8 to C15, the highest peaks represent complete alkyl chains. oup.com

Interestingly, even with the extensive fragmentation, the most intense peak detected corresponds to the full-length n-tetradecane molecule at a mass-to-charge ratio (m/q) of 198 u/e. oup.com The ability to detect the intact molecule is significant for its unambiguous identification. researchgate.net The study of these fragmentation patterns is essential for understanding the behavior of more complex polymeric and biological materials during analysis. oup.com

Table 1: Observed Molecular Fragment Categories in n-Tetradecane Mass Spectrometry This table is interactive. Click on the headers to sort the data.

| Fragment Range | Predominant Molecular Formula | Observation |

|---|---|---|

| C1 - C3 | CₙH₂ₙ₊₁⁺ | Alkyl chains having lost one hydrogen atom. oup.com |

| C4 - C7 | C₄₊ₙH₈₊₂ₙ | Alkyl chains having lost two hydrogen atoms. oup.com |

| C8 - C15 | C₈₊ₙH₁₈₊₂ₙ | Complete alkyl chains. oup.com |

Chromatographic Methods for n-Tetradecane and its Metabolites

Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of n-tetradecane and its related compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing the degradation products of n-tetradecane. For instance, in the study of the photosulfochlorination of n-tetradecane, GC-MS was used for the direct and simultaneous analysis of the resulting mixture, which included unreacted n-tetradecane, chloro-n-tetradecanes, and n-tetradecanesulfonyl chlorides. researchgate.net The mass spectrometry component allows for the identification of these various components through their unique fragmentation patterns. researchgate.net

Furthermore, GC-MS is employed to analyze more stable derivatives of degradation products to ensure accurate quantitative analysis. researchgate.net For example, n-tetradecanesulfonyl chlorides, which can degrade into the corresponding chlorides, are often converted to N,N-diethylsulfonamides for more reliable GC-MS analysis. researchgate.net The degradation pathway of n-tetradecane often begins with the oxidation of a terminal methyl group to a hydroxyl group, forming tridecan-1-ol, a process that can be monitored using GC-MS. researchgate.net

Due to its high purity and well-defined properties, n-tetradecane serves as a reference substance in gas chromatography. merckmillipore.comsigmaaldrich.commerckmillipore.com It is used as an internal standard in various analytical procedures. oconchemicals.ie For example, in the analysis of volatile organic compounds in tomato leaves, n-tetradecane was used as an internal standard in headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME/GC-MS). researchgate.net Its use as a standard allows for the accurate quantification of other compounds in a sample. n-Tetradecane is also utilized as a reference for determining the detection limits of various solvents in GC-MS applications. sigmaaldrich.com

Fourier Transform Infrared (FT-IR) Spectroscopy in Studying n-Tetradecane Interactions

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the molecular interactions of n-tetradecane. researchgate.net This non-destructive technique measures the absorption of infrared radiation by a sample, providing a molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. gossmanforensics.com

FT-IR has been used to study the interactions between n-tetradecane and other molecules, such as in the investigation of the self-assembly of cyclodextrin (B1172386) molecules at the n-tetradecane-aqueous solution interface. researchgate.net By analyzing the changes in the FT-IR spectrum, researchers can gain insights into the formation of inclusion complexes and the nature of the intermolecular forces at play, including H-bonding, electrostatic, and hydrophobic interactions. researchgate.net The technique is also applied in broader contexts, such as the analysis of soil organic matter, where understanding the interactions between organic and mineral components is crucial. illinois.edu In studies of skin barrier function, FT-IR is used to characterize the phase behavior and molecular interactions of ceramides, which share structural similarities with long-chain alkanes like n-tetradecane. nih.gov

Differential Scanning Calorimetry (DSC) for Thermophysical Characterization of n-Tetradecane Composites

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to determine the thermal properties of materials, particularly phase change materials (PCMs) like n-tetradecane and its composites. purdue.eduresearchgate.net This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is widely employed to ascertain key thermophysical parameters such as phase transition temperatures (melting and crystallization points) and the latent heat of fusion (enthalpy). mdpi.comacs.org

In the context of n-tetradecane composites, DSC is crucial for evaluating their performance as thermal energy storage materials. For instance, pure n-tetradecane has a melting point of approximately 7.1°C and a melting enthalpy of 172.9 J/g. mdpi.com When n-tetradecane is incorporated into a composite, such as being encapsulated or embedded in a supporting matrix, DSC is used to measure how these modifications affect its thermal behavior.

Research on microencapsulated n-tetradecane reveals important data through DSC analysis. For example, in one study, microcapsules with a polymethyl methacrylate (B99206) (PMMA) and polystyrene (PS) blend shell containing 75 wt% n-tetradecane exhibited a phase change enthalpy of 150.7 J/g. researcher.life In another, polystyrene/n-tetradecane nanoencapsulated phase change materials (NEPCMs) showed a melting point of 4.04°C with a latent heat of 98.71 J/g, and a freezing point of -3.43°C with a latent heat of 91.27 J/g. capes.gov.br The difference between melting and crystallization temperatures, known as supercooling, is a critical factor identified by DSC, with some microencapsulated n-tetradecane systems showing a difference of 5°C or more. purdue.edu

DSC is also instrumental in determining the encapsulation and energy storage efficiency of these composites. mdpi.com By comparing the enthalpy of the composite material to that of pure n-tetradecane, researchers can calculate the effective amount of PCM within the composite structure. For example, n-tetradecane microcapsules prepared for anti-icing coatings were found to have a melting enthalpy of 90.8 J/g, which corresponds to a specific energy storage efficiency. mdpi.com Similarly, DSC results for microcapsules with a calcium carbonate shell showed a latent heat capacity of 58.54 kJ/kg. acs.org

The following table summarizes DSC findings from various studies on n-tetradecane and its composites.

| Material | Melting Point (°C) | Melting Enthalpy (J/g) | Crystallization Point (°C) | Crystallization Enthalpy (J/g) | Reference |

| Pure n-Tetradecane (C14) | 7.1 | 172.9 | - | 182.2 | mdpi.com |

| Polystyrene/n-tetradecane NEPCM | 4.04 | 98.71 | -3.43 | 91.27 | capes.gov.br |

| n-Tetradecane Microcapsules (for anti-icing) | 7.4 | 90.8 | - | 96.3 | mdpi.com |

| Microencapsulated n-Tetradecane (PMMA/PS shell, 75 wt% core) | - | 150.7 | - | - | researcher.life |

| Microencapsulated n-Tetradecane Slurry | 5.6 | - | - | - | purdue.edu |

| n-tetradecane@CaCO₃ MEPCMs | - | 58.54 | - | - | acs.org |

| n-tetradecane/Expanded Graphite (B72142) (EG) Composite | 4 - 8 | ~200 | - | - | mdpi.com |

NEPCM: Nanoencapsulated Phase Change Material; MEPCM: Microencapsulated Phase Change Material. Enthalpy for n-tetradecane@CaCO₃ MEPCMs was reported in kJ/kg and converted to J/g for consistency.

X-ray Diffraction (XRD) for Structural Analysis of Tetradecane-Containing Materials

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the crystalline structure of materials. mat-cs.comverichek.netmalvernpanalytical.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. mat-cs.com This pattern provides information about the material's phase composition, crystal structure, and lattice parameters. iastate.eduresearchpublish.com In the study of this compound-containing materials, XRD is essential for confirming the crystalline nature of the components and analyzing the structural integrity of composites after processes like microencapsulation. acs.orgdntb.gov.ua

XRD analysis is frequently used to verify that n-tetradecane, the core material, maintains its crystalline structure after being encapsulated within a shell material. dntb.gov.ua For example, in the synthesis of microcapsules with a melamine (B1676169) formaldehyde (B43269) resin shell, XRD patterns confirmed the presence of crystalline n-octadecane, a similar long-chain alkane, indicating that the encapsulation process did not alter its inherent structure. dntb.gov.ua This is crucial as the phase change behavior is dependent on the material's ability to crystallize and melt.

Furthermore, XRD is employed to identify the crystalline phases of the other components in the composite. In a study on n-tetradecane microcapsules with a calcium carbonate (CaCO₃) shell, XRD analysis was used to characterize the shell material itself. acs.org The results demonstrated that the CaCO₃ shell was a mixture of two crystalline polymorphs: vaterite and calcite. acs.org This level of structural detail is vital for understanding the properties and stability of the final composite material.

Neutron and X-ray diffraction have also been used to perform detailed structural analysis of n-tetradecane monolayers adsorbed on graphite. core.ac.uk These studies revealed that at low temperatures, the This compound (B157292) molecules form a crystalline structure with their extended axes parallel to the graphite surface. core.ac.uk However, at higher coverages, a different phase was observed where the molecules appear to be arranged in a parallel and upright orientation. core.ac.uk

The table below presents findings from XRD analyses of materials containing n-tetradecane or related structures.

| Material System | Key XRD Findings | Reference |

| n-tetradecane@CaCO₃ MEPCMs | Confirmed the successful encapsulation of n-tetradecane; identified the shell as a mixture of vaterite and calcite. | acs.org |

| n-Tetradecane monolayers on graphite | At low coverage, molecules lie parallel to the surface; at high coverage, a phase with upright molecules is formed. | core.ac.uk |

| Phase change microcapsules (general) | Used to investigate the crystalline structure of the core PCM and the shell material after synthesis. | dntb.gov.ua |

Combustion and Pyrolysis Kinetics of N Tetradecane As a Fuel Surrogate

Comprehensive Experimental and Kinetic Modeling of n-Tetradecane Combustion

Recent research has focused on developing a comprehensive understanding of n-tetradecane combustion through a combination of experimental studies and kinetic modeling. acs.org These efforts are vital due to the relative scarcity of experimental data for n-tetradecane, which has historically limited the development of detailed kinetic models. acs.org

The first detailed investigation into the gas-phase pyrolysis of n-tetradecane was conducted under a range of temperatures and pressures to identify the resulting chemical species. acs.org Photoionization mass spectrometry was employed for the detection of these species. acs.org

Below is a table summarizing the experimental conditions for n-tetradecane pyrolysis. acs.org

| Parameter | Value |

| Temperature Range | 832–1281 K |

| Pressure | 30 and 760 Torr |

The pyrolysis of n-tetradecane was found to be faster than that of shorter-chain n-alkanes like n-decane and n-dodecane, indicating that pyrolysis reactivity increases with the length of the carbon chain. researchgate.net

Detailed kinetic models are essential for simulating the complex chemical reactions that occur during combustion. For n-tetradecane, comprehensive models have been constructed and validated against a wide range of experimental data. acs.orgnih.gov These models often build upon existing mechanisms for other alkanes and incorporate both high- and low-temperature reaction pathways. osti.govosti.gov

One such model consists of 7,885 reversible reactions involving 1,813 species and was validated using data from jet-stirred reactor experiments. researchgate.net Another study developed a mechanism for a five-component surrogate fuel, including n-tetradecane, which contained 142 species and 502 elementary reactions. mdpi.com These models are validated against experimental data for ignition delay times, laminar flame speeds, and species concentration profiles from various reactors. researchgate.netresearchgate.netrepec.org

Analysis of the reaction pathways reveals the dominant chemical reactions during n-tetradecane pyrolysis and oxidation. acs.org For pyrolysis, the primary decomposition of n-tetradecane is dominated by C-C bond fission (scission) and H-abstraction reactions. acs.orgresearchgate.net At lower temperatures, C-C and C-H bond fission occur at similar rates, but C-C bond fission becomes dominant as the temperature increases. acs.org

In oxidation, H-atom abstraction reactions by radicals such as Ḣ, Ȯ(³P), ȮH, and HȮ₂ are critical in controlling the reaction kinetics. nih.gov Sensitivity analysis has shown that HO₂ plays a significant role in ignition delay times, whereas reactions involving C0-C3 species are dominant for laminar burning velocities. acs.org

Ignition delay time and laminar burning velocity are key global combustion parameters used to validate kinetic models. researchgate.net Experiments have been conducted in shock tubes and rapid compression machines to measure these parameters for n-tetradecane/air mixtures under various conditions. researchgate.netacs.org

Ignition delay times for n-tetradecane have been measured at pressures ranging from 9 to 58 atm and temperatures from 786 to 1396 K. acs.org Studies comparing n-tetradecane with other large n-alkanes (C7 and larger) have shown that any differences in reactivity are slight and within experimental uncertainties. acs.org While the pyrolysis reactivity increases with carbon chain length, the effect on ignition delay times and laminar burning velocities is minimal. researchgate.net

The table below presents some of the conditions under which n-tetradecane ignition has been studied. mdpi.comresearchgate.netacs.org

| Parameter | Value |

| Equivalence Ratio (Φ) | 0.25, 0.5, 1.0 |

| Pressure (P) | 9–58 atm, 1.2 MPa, 4.0 MPa |

| Temperature (T) | 786–1396 K, 900–1300 K |

Laminar flame speed data has also been used to validate reaction mechanisms, with simulations generally showing good agreement with experimental trends across different pressures and equivalence ratios. mdpi.com

n-Tetradecane as a Surrogate Fuel in Engine and Combustion Research

N-tetradecane is frequently used as a surrogate for diesel and jet fuels in combustion research due to its representative physical and chemical properties. repec.orgmit.edu Reduced and detailed kinetic mechanisms for n-tetradecane are employed in computational fluid dynamics (CFD) models to simulate engine performance and pollutant formation. repec.orgresearchgate.net

For instance, a reduced n-tetradecane-toluene mechanism with 85 species and 317 reactions was developed to serve as a surrogate for marine diesel fuel. repec.org This mechanism was validated against experimental data from various reactors and a marine diesel engine, showing good agreement for in-cylinder pressure and NOx emissions. repec.org

Soot formation is a critical area of research in combustion, and n-tetradecane is used as a surrogate to model this process. repec.orgpsecommunity.org The chemical mechanism used in simulations has a significant impact on the prediction of soot generation. researchgate.net

Studies comparing different surrogate mechanisms have found that those based on n-tetradecane are more suitable for simulating soot in marine engines than those based on shorter-chain alkanes like n-heptane. researchgate.netrepec.org The n-tetradecane mechanisms result in a soot particle size distribution that is closer to experimental data. mit.edurepec.org The soot nucleation stage in models using an n-tetradecane-toluene mixture was found to be slightly more consistent with experimental results than the pure n-tetradecane mechanism. repec.orgpsecommunity.org Key soot precursors identified in these models include acetylene (B1199291) and A4 (naphthalene). mit.edurepec.org

Role of n-Tetradecane in Multi-Component Surrogate Fuel Models for Aviation Kerosene (B1165875) (e.g., RP-3)

Aviation kerosenes like RP-3, the most widely used in China, are complex mixtures of hundreds of hydrocarbon compounds. mdpi.comacs.org To facilitate computational fluid dynamics (CFD) simulations of combustion processes, simplified surrogate fuels are formulated to emulate the physical and chemical properties of the real fuel. N-tetradecane is a key component in many of these surrogates, where it represents the n-alkane fraction, particularly the heavier linear alkanes. mdpi.comacs.org

The formulation of a surrogate fuel involves selecting a few representative components and blending them in proportions that match the target properties of the real fuel, such as cetane number, density, viscosity, and H/C ratio. acs.orgresearchgate.net N-tetradecane is chosen for its ability to help match these properties, especially those related to ignition and combustion characteristics.

For instance, one study proposed a five-component surrogate for RP-3 kerosene designed to more accurately reflect its physical properties and low-temperature combustion behavior. mdpi.com This model includes n-tetradecane as a representative of the linear alkanes. mdpi.com Another surrogate model for a high-energy-density fuel (HEF) kerosene was formulated with n-tetradecane to represent 10% of the mixture by mole fraction. ingentaconnect.com The inclusion of n-tetradecane in these models is critical for accurately predicting ignition delay times and laminar flame speeds, which are fundamental combustion properties. mdpi.comingentaconnect.com

| Target Fuel | Surrogate Components & Mole Fractions (%) | Reference |

|---|---|---|

| RP-3 Kerosene | n-Tetradecane, n-Dodecane, Isododecane, Decalin, 1,3,5-Trimethylbenzene | mdpi.com |

| HEF Kerosene | n-Dodecane (65%), n-Tetradecane (10%), Decalin (25%) | ingentaconnect.com |

| Aviation Biofuel | n-Decane (11.44%), n-Dodecane (43.43%), n-Tetradecane (43.11%), Methylcyclohexane (2.02%) | researchgate.netresearchgate.netresearchgate.net |

| Marine Diesel Fuel | n-Tetradecane, Toluene, Methylcyclohexane (MCH), Ethanol | researchgate.net |

Theoretical and Experimental Studies of n-Tetradecane Mixtures as Biofuels

In the context of biofuels, n-tetradecane is frequently used as a surrogate component, typically representing the conventional diesel fraction in biodiesel blends. tandfonline.commmu.ac.uk This allows researchers to study the fundamental spray, evaporation, and combustion characteristics of blended fuels in a controlled manner.

Theoretical studies have employed n-tetradecane to model the diesel component in simulations of diesel-biodiesel blend droplet evaporation. tandfonline.com One such model substituted diesel fuel with n-tetradecane and biodiesel with methyl oleate (B1233923) to predict how blend composition affects vaporization time. tandfonline.com Similarly, in computational studies of spray and combustion, n-tetradecane has been used alongside n-heptane as a surrogate for diesel to compare its performance against waste cooking oil biodiesel surrogates. mmu.ac.uk

Experimental studies also rely on n-tetradecane as a diesel representative. Comparative investigations of spray characteristics have used n-tetradecane, n-dodecane, and n-heptane as single-component surrogates for diesel to contrast with biodiesel fuels represented by components like methyl oleate and methyl laurate. royalsocietypublishing.orgresearchgate.net These experiments help establish that the spray penetration of diesel can be effectively predicted using single-component representatives like n-tetradecane. royalsocietypublishing.orgresearchgate.net

Furthermore, n-tetradecane plays a role in developing surrogates for advanced aviation biofuels. A surrogate model for an aviation biofuel was formulated with 43.11% n-tetradecane, demonstrating its importance in emulating the properties of next-generation, paraffinic-rich renewable fuels. researchgate.net Experimental work on the phase behavior of biofuel mixtures has also included binary systems of n-tetradecane with biodiesel components like ethyl myristate to understand low-temperature properties. ua.pt

| Study Type | Biofuel Context | Role of n-Tetradecane | Other Components | Reference |

|---|---|---|---|---|

| Theoretical Modeling | Diesel-Biodiesel Blend Evaporation | Surrogate for diesel fuel | Methyl Oleate (for biodiesel) | tandfonline.com |

| Experimental & Numerical | Spray Characteristics of Diesel vs. Biodiesel | Single-component surrogate for diesel | n-Heptane, n-Dodecane, Methyl Oleate, Methyl Laurate | royalsocietypublishing.orgresearchgate.net |

| Surrogate Formulation | Aviation Biofuel | Major component of surrogate (43.11%) | n-Decane, n-Dodecane, Methylcyclohexane | researchgate.net |

| Experimental (Phase Behavior) | Biodiesel Blends | Alkane component for binary mixture study | Ethyl Myristate | ua.pt |

| Numerical Simulation | Diesel vs. Waste Cooking Oil Biodiesel | Component of diesel surrogate | n-Heptane, Methyl Decanoate, Methyl-9-decenoate | mmu.ac.uk |

Environmental Bioremediation and Degradation Mechanisms of N Tetradecane

Microbial Degradation of n-Tetradecane in Contaminated Environments

Microorganisms, including fungi and bacteria, play a crucial role in the breakdown of n-tetradecane in contaminated environments. kaznu.kzsbmicrobiologia.org.br These organisms possess the metabolic machinery to utilize hydrocarbons as a source of carbon and energy, thereby converting them into less harmful substances. kaznu.kz The efficiency of this degradation process is influenced by various factors, including the type of microbial species present, environmental conditions, and the bioavailability of the contaminant. iwaponline.comijcmas.com

Fungal Bioremediation of n-Tetradecane

Fungi, particularly filamentous fungi, have demonstrated significant potential for the bioremediation of n-tetradecane. nih.govdntb.gov.uamdpi.com Their ability to produce a wide array of extracellular enzymes allows them to break down complex organic molecules, including the long-chain alkanes found in petroleum products. pensoft.net

Several fungal strains have been identified for their capacity to degrade n-tetradecane. Research has highlighted the efficacy of species within the genera Aspergillus, Penicillium, Trichoderma, and Fusarium. nih.govdntb.gov.uaresearchgate.net

Specifically, strains such as Aspergillus sp. SBUG-M1743, Penicillium javanicum SBUG-M1744, Trichoderma harzianum SBUG-M1750, and various Fusarium oxysporum strains have been isolated from polluted habitats and studied for their bioremediation capabilities. nih.govresearchgate.net Studies have shown that Aspergillus sp. and Penicillium javanicum exhibit remarkable capabilities in degrading tetradecane (B157292), leading to a significant increase in their biomass. dntb.gov.uamdpi.com In contrast, Trichoderma harzianum has shown comparatively lower efficiency in this compound degradation. dntb.gov.ua Other fungal species, including Beauveria bassiana, Mortierella sp., Phoma sp., and Scolecobasidium obovatum, have also been identified as capable of degrading crude oil, which contains n-tetradecane. cdnsciencepub.com

Fungal Strains with n-Tetradecane Degradation Capability

| Fungal Genus | Specific Strain(s) | Degradation Efficiency Notes |

|---|---|---|

| Aspergillus | SBUG-M1743, sp. | Remarkable biodegradation capabilities, significant biomass increase. dntb.gov.uamdpi.com |

| Penicillium | javanicum SBUG-M1744, SBUG-M1770 | Remarkable biodegradation capabilities, significant biomass increase. dntb.gov.uamdpi.com |

| Trichoderma | harzianum SBUG-M1750 | Poor growth and low efficiency in this compound degradation. dntb.gov.ua |

| Fusarium | oxysporum SBUG-1746, SBUG-M1748, SBUG-M1768, SBUG-M1769 | Demonstrated ability to degrade this compound. nih.govresearchgate.net |

Fungi employ two primary pathways for the initial oxidation of n-alkanes like this compound: monoterminal and diterminal oxidation. dntb.gov.uadntb.gov.uamdpi.com

In monoterminal oxidation , the fungus attacks one end of the alkane chain, converting it into a primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a fatty acid (in this case, tetradecanoic acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. dntb.gov.uadntb.gov.ua

Diterminal oxidation involves the oxidation of both ends of the alkane molecule, leading to the formation of a dicarboxylic acid. dntb.gov.uadntb.gov.ua This pathway provides an alternative route for the complete mineralization of the hydrocarbon.

Research has shown that fungal species can utilize one or both of these pathways. For instance, Aspergillus sp. SBUG-M1743, Penicillium javanicum SBUG-M1744, and Trichoderma harzianum SBUG-M1750 primarily utilize the monoterminal degradation pathway. dntb.gov.uadntb.gov.ua In contrast, some strains of Fusarium oxysporum have been observed to undertake both monoterminal and diterminal degradation. nih.govdntb.gov.ua Similarly, Penicillium javanicum strains SBUG-M1741 and SBUG-M1742 have been shown to oxidize medium-chain alkanes through both mono- and diterminal degradation. uni-greifswald.de

Analysis of the metabolic byproducts of fungal degradation provides crucial insights into the degradation pathways. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify these metabolites. uni-greifswald.de

During the fungal degradation of n-tetradecane, a series of monocarboxylic and dicarboxylic acids are produced. nih.govmdpi.com For instance, the degradation of this compound by Aspergillus sp. SBUG-M1743 results in the formation of several monocarboxylic acids, including tetradecanoic, dodecanoic, decanoic, octanoic, and hexanoic acids, which is indicative of the monoterminal oxidation pathway. nih.gov Similarly, Penicillium javanicum SBUG-M1744 produces tetradecanoic, dodecanoic, and octanoic acids. nih.gov The degradation by Trichoderma harzianum SBUG-M1750 also yields tetradecanoic and dodecanoic acids. nih.gov

The detection of dicarboxylic acids, such as hexanedioic acid, in cultures of certain Fusarium oxysporum strains, points to the operation of the diterminal degradation pathway in addition to the monoterminal pathway. mdpi.com

Metabolites Detected During Fungal Degradation of n-Tetradecane

| Fungal Strain | Detected Metabolites (Monocarboxylic Acids) | Detected Metabolites (Dicarboxylic Acids) | Indicated Degradation Pathway |